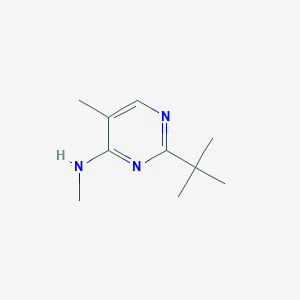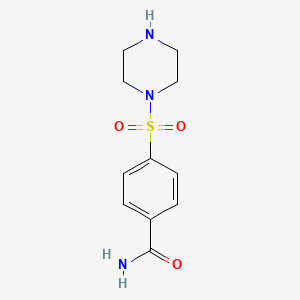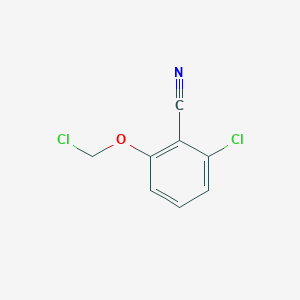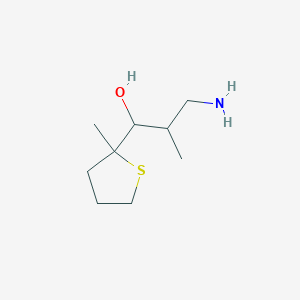
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with tert-butylamine under specific reaction conditions . The reaction typically requires a catalyst such as Cu(OTf)2 and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. As an aminopyrimidine derivative, it may interact with enzymes and receptors involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrimidin-4-amine: Similar in structure but lacks the tert-butyl group.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a mercapto group instead of an amino group.
Uniqueness
2-tert-Butyl-N,5-dimethylpyrimidin-4-amine is unique due to the presence of both tert-butyl and dimethyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-7-6-12-9(10(2,3)4)13-8(7)11-5/h6H,1-5H3,(H,11,12,13) |
InChI Key |
XDPUIWKJUARFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13185422.png)


![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)



![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)



![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)

